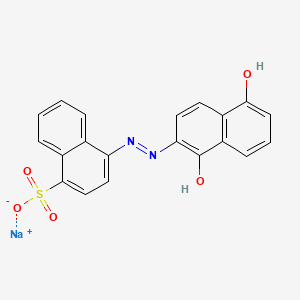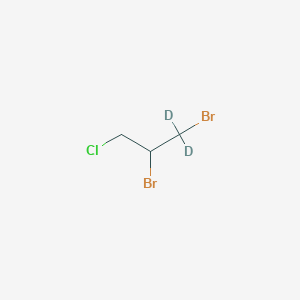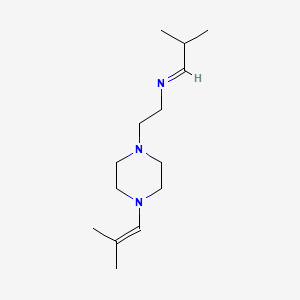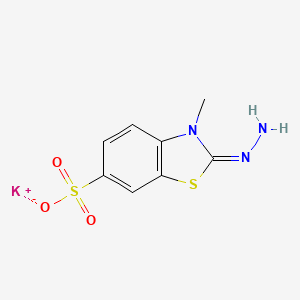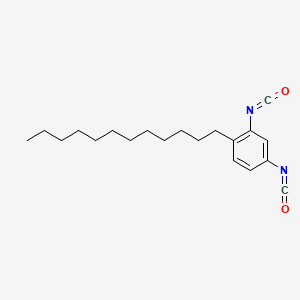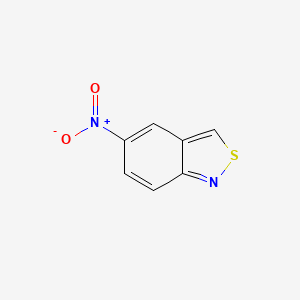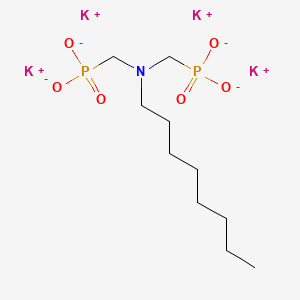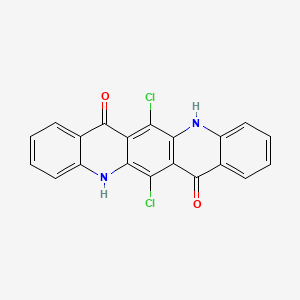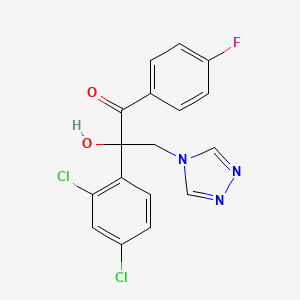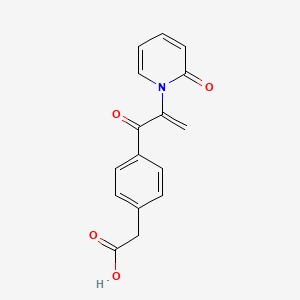
Benzeneacetic acid, 4-(1-oxo-2-(2-oxo-1(2H)-pyridinyl)-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 4-(1-oxo-2-(2-oxo-1(2H)-pyridinyl)-2-propenyl)- is a complex organic compound that features a benzene ring, an acetic acid moiety, and a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(1-oxo-2-(2-oxo-1(2H)-pyridinyl)-2-propenyl)- typically involves multi-step organic reactions. One common method includes the condensation of benzeneacetic acid derivatives with pyridine-2,4-dione under controlled conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-(1-oxo-2-(2-oxo-1(2H)-pyridinyl)-2-propenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted benzeneacetic acids, alcohols, and ketones, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzeneacetic acid, 4-(1-oxo-2-(2-oxo-1(2H)-pyridinyl)-2-propenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-(1-oxo-2-(2-oxo-1(2H)-pyridinyl)-2-propenyl)- involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar pyridine-2,4-dione structure and exhibit comparable biological activities.
2-Oxo-2H-chromen-7-yloxy derivatives: These compounds also contain a carbonyl group and are known for their antimicrobial and antioxidant properties.
Uniqueness
Benzeneacetic acid, 4-(1-oxo-2-(2-oxo-1(2H)-pyridinyl)-2-propenyl)- is unique due to its specific combination of a benzene ring, acetic acid moiety, and pyridine derivative.
Properties
CAS No. |
108664-26-2 |
|---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-[4-[2-(2-oxopyridin-1-yl)prop-2-enoyl]phenyl]acetic acid |
InChI |
InChI=1S/C16H13NO4/c1-11(17-9-3-2-4-14(17)18)16(21)13-7-5-12(6-8-13)10-15(19)20/h2-9H,1,10H2,(H,19,20) |
InChI Key |
MUZCUTGMJWJYOE-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1=CC=C(C=C1)CC(=O)O)N2C=CC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


